4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Description
4,5-Dimethyl-6-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a useful research compound. Its molecular formula is C18H26N4O2 and its molecular weight is 330.432. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound , due to its complex structure, shares similarities with various pyrimidine derivatives, which have been extensively studied for their diverse applications in chemical synthesis and pharmaceuticals. For instance, pyrimidine-linked heterocyclic compounds have shown significant insecticidal and antimicrobial activities. The synthesis of these compounds, including their structural characterization and biological activity evaluation, provides insights into their potential applications in developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020). Additionally, structural studies on similar pyrimidine derivatives reveal the importance of molecular dimensions and hydrogen bonding in their biological activity, further emphasizing the relevance of pyrimidine compounds in drug development and molecular biology (Low et al., 1994).
Applications in Material Science
Pyrimidine derivatives have also found applications in material science, especially in the synthesis of high-performance polymers and compounds with nonlinear optical properties. For example, novel fluorinated polyimides derived from pyrimidine-containing monomers exhibit outstanding solubility, thermal stability, and mechanical properties, making them suitable for advanced electronic and optical applications (Guan et al., 2014). The exploration of thiopyrimidine derivatives for their electronic and optical properties further underscores the versatility of pyrimidine frameworks in developing materials with potential applications in medicine and nonlinear optics (Hussain et al., 2020).
Advanced Synthesis Techniques
The advancement in synthesis techniques, such as microwave-assisted reactions and multicomponent reactions, has enabled the efficient and eco-friendly production of pyrimidine derivatives. These methods not only facilitate the rapid synthesis of complex pyrimidine structures but also offer a greener alternative to traditional synthesis routes, with applications ranging from pharmaceuticals to materials science (Naidu & Bhuyan, 2014). The novel synthesis routes for pyridine-pyrimidines and their derivatives, catalyzed by ionic liquids under microwave irradiation, demonstrate the potential of pyrimidine derivatives in various scientific and industrial fields (Rahmani et al., 2018).
Properties
IUPAC Name |
[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-12-13(2)19-11-20-17(12)21-7-15-9-22(10-16(15)8-21)18(23)14-3-5-24-6-4-14/h11,14-16H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQROLXNWYXPADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)C4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.